molecular formula C7H7BrO3S B2981677 Methanesulfonic acid 3-bromophenyl ester CAS No. 219946-51-7

Methanesulfonic acid 3-bromophenyl ester

Cat. No. B2981677
CAS RN: 219946-51-7
M. Wt: 251.09
InChI Key: CWLRATSBFURPPP-UHFFFAOYSA-N
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Description

Methanesulfonic acid 3-bromophenyl ester is a chemical compound. It is an ester of methanesulfonic acid . Methanesulfonic acid is an organosulfuric, colorless liquid with the molecular formula CH3SO3H . It is the simplest of the alkylsulfonic acids .


Chemical Reactions Analysis

Methanesulfonic acid is known for its high solubility for several specialty and base metals, making it an interesting leaching agent for metals . It is safer and less toxic than the mineral acids (HCl, H2SO4, HNO3) currently employed for leaching metals from primary and secondary sources .

Safety and Hazards

Methanesulfonic acid is considered hazardous. It is corrosive to metals, has acute oral and dermal toxicity, causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful to aquatic life .

Future Directions

Methanesulfonic acid has several appealing properties that make it very attractive for the development of new circular flowsheets in hydrometallurgy . The global production of methanesulfonic acid is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications .

properties

IUPAC Name

(3-bromophenyl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S/c1-12(9,10)11-7-4-2-3-6(8)5-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLRATSBFURPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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